2-Iodo-1,4-dimethoxybenzene

Catalog No.
S1899846
CAS No.
25245-35-6
M.F
C8H9IO2
M. Wt
264.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-1,4-dimethoxybenzene

CAS Number

25245-35-6

Product Name

2-Iodo-1,4-dimethoxybenzene

IUPAC Name

2-iodo-1,4-dimethoxybenzene

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

InChI

InChI=1S/C8H9IO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3

InChI Key

WCFRWOHBOPQTBY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)I

Canonical SMILES

COC1=CC(=C(C=C1)OC)I

Organic Synthesis:

  • Precursor molecule

    Due to the presence of the reactive iodine group, 2-Iodo-1,4-dimethoxybenzene can potentially serve as a starting material for further functionalization through well-established organic reactions like Suzuki-Miyaura coupling or Sonogashira coupling. These reactions can introduce various functional groups at the iodine position, allowing the creation of diverse new molecules with tailored properties [, ].

  • Building block for complex molecules

    The dimethoxybenzene core structure is a common motif found in many biologically active molecules and functional materials. 2-Iodo-1,4-dimethoxybenzene could potentially be used as a building block in the synthesis of more complex molecules with desired properties, particularly in medicinal chemistry and materials science.

Material Science:

  • Organic electronics: The aromatic core and methoxy groups in 2-Iodo-1,4-dimethoxybenzene can potentially contribute to interesting electronic properties. Investigating its ability to form conducting polymers or liquid crystals could be an area of future research [].

2-Iodo-1,4-dimethoxybenzene, with the molecular formula C₈H₉IO₂, features an iodine atom at the second position and two methoxy groups at the first and fourth positions of a benzene ring. Its structure can be represented as follows:

text
OCH3 | OCH3-C6H3-I

This compound exhibits distinct physical properties such as solubility in organic solvents and a specific melting point, which can vary based on purity and environmental conditions. The presence of iodine enhances its reactivity, making it suitable for various chemical transformations.

The reactivity of 2-iodo-1,4-dimethoxybenzene is primarily governed by electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy groups. It can undergo iodination reactions effectively, particularly under conditions involving hydrogen peroxide as an oxidant. For instance, studies have shown that 2-iodo-1,4-dimethoxybenzene can be synthesized from 1,4-dimethoxybenzene through iodination using iodine and hydrogen peroxide under solvent-free conditions .

2-Iodo-1,4-dimethoxybenzene can be synthesized through several methods:

  • Iodination of 1,4-Dimethoxybenzene: This method involves treating 1,4-dimethoxybenzene with iodine and an oxidizing agent like hydrogen peroxide. The reaction typically proceeds under controlled temperatures to yield high conversion rates to the iodinated product .
  • Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions where iodine acts as an electrophile.

The applications of 2-iodo-1,4-dimethoxybenzene span various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses due to their biological activity.
  • Material Science: The compound may be utilized in developing materials with specific electronic or optical properties.

Interaction studies involving 2-iodo-1,4-dimethoxybenzene focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in various chemical environments and its potential use in synthetic pathways. For example, it has been studied for its role as a precursor in oxidative cyclization reactions .

Several compounds share structural similarities with 2-iodo-1,4-dimethoxybenzene. Here are a few notable examples:

CompoundStructureUnique Features
1-Iodo-2-methoxybenzeneI at position 1; OCH₃ at position 2Less sterically hindered than 2-Iodo-1,4-dimethoxybenzene
2-Iodo-1,3-dimethoxybenzeneI at position 2; OCH₃ at positions 1 and 3Different substitution pattern affecting reactivity
3-Iodo-1,4-dimethoxybenzeneI at position 3; OCH₃ at positions 1 and 4Different regioselectivity in reactions

The uniqueness of 2-iodo-1,4-dimethoxybenzene lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to its analogs.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Iodo-1,4-dimethoxybenzene

Dates

Modify: 2023-08-16

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